2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide
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Description
2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide is a synthetic organic compound belonging to the indole derivative family, characterized by its unique molecular structure that includes an indole core, a formyl group, and a tolyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will delve into the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H15N2O, with a molecular weight of approximately 265.31 g/mol. The synthesis typically involves the reaction of indole-3-carbaldehyde with various substituted acetamides, leading to diverse derivatives that may exhibit enhanced biological activities. The presence of the formyl group enhances the reactivity of the indole moiety, making it suitable for further chemical modifications .
Biological Activity
Indole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Indole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have indicated that modifications in the indole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antihyperglycemic Activity : Some indole derivatives exhibit inhibitory effects on enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For example, related compounds have shown IC50 values ranging from 1.09 to 2.84 μM against α-amylase .
- Antiamoebic Activity : Research has demonstrated that certain derivatives of indole-3-carboxaldehyde possess notable antiamoebic activity, with IC50 values ranging from 0.5 to 23.7 µM . This suggests potential therapeutic applications in treating amoebic infections.
Table: Summary of Biological Activities
Activity Type | IC50 Values (μM) | Reference |
---|---|---|
Antibacterial | Varies by derivative | |
Antihyperglycemic | 1.09 - 2.84 | |
Antiamoebic | 0.5 - 23.7 |
The mechanisms underlying the biological activities of this compound are not yet fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as α-amylase suggests it may interfere with carbohydrate digestion and absorption.
- Binding Interactions : Preliminary studies involving docking simulations indicate potential binding interactions with various biological targets, such as enzymes and receptors critical in disease pathways . Further in vitro assays are necessary to confirm these interactions.
Case Studies
Several studies have explored the biological activity of related indole derivatives:
- Antimicrobial Evaluation : A study evaluated various indole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of activity with significant inhibition zones reported .
- Antihyperglycemic Studies : Research on a series of indole-3-acetamides demonstrated strong inhibition against α-amylase, highlighting their potential as antihyperglycemic agents .
- Amoebicidal Activity : A comparative study assessed the antiamoebic properties of several indole derivatives against Entamoeba histolytica, showing promising results for specific compounds .
Properties
CAS No. |
333745-01-0 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(3-formylindol-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-4-6-15(9-13)19-18(22)11-20-10-14(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22) |
InChI Key |
ASICCWOHJWYYDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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